molecular formula C69H108N24O16 B12363616 H-Ala-Arg-Arg-Lys-Arg-Lys-Gly-Ser-Phe-Phe-Tyr-Gly-Gly-OH

H-Ala-Arg-Arg-Lys-Arg-Lys-Gly-Ser-Phe-Phe-Tyr-Gly-Gly-OH

Cat. No.: B12363616
M. Wt: 1529.7 g/mol
InChI Key: BFOXZTNYSATGMU-HVWPAQFISA-N
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Description

The compound H-Ala-Arg-Arg-Lys-Arg-Lys-Gly-Ser-Phe-Phe-Tyr-Gly-Gly-OH is a peptide consisting of a sequence of amino acids Each amino acid in this sequence plays a crucial role in the structure and function of the peptide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like H-Ala-Arg-Arg-Lys-Arg-Lys-Gly-Ser-Phe-Phe-Tyr-Gly-Gly-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Releasing the completed peptide from the resin using a cleavage reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the repetitive steps of SPPS, ensuring high efficiency and yield. Additionally, purification of the synthesized peptide is achieved through techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Peptides like H-Ala-Arg-Arg-Lys-Arg-Lys-Gly-Ser-Phe-Phe-Tyr-Gly-Gly-OH can undergo various chemical reactions, including:

    Oxidation: This can affect amino acids like tyrosine and phenylalanine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be modified through substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide (H₂O₂), performic acid.

    Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution reagents: N-hydroxysuccinimide (NHS) esters for amine modifications.

Major Products Formed

The products formed from these reactions depend on the specific amino acids involved and the conditions used. For example, oxidation of tyrosine can lead to the formation of dityrosine.

Scientific Research Applications

Chemistry

In chemistry, peptides like H-Ala-Arg-Arg-Lys-Arg-Lys-Gly-Ser-Phe-Phe-Tyr-Gly-Gly-OH are used as model compounds to study protein folding, stability, and interactions.

Biology

In biological research, this peptide can be used to investigate cell signaling pathways and protein-protein interactions . It can also serve as a substrate for studying enzyme activity.

Medicine

In medicine, peptides are explored for their potential as therapeutic agents . They can be used in the development of peptide-based drugs for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, peptides are used in the manufacture of cosmetics and nutraceuticals . They are also employed in the development of biomaterials for medical devices.

Mechanism of Action

The mechanism of action of peptides like H-Ala-Arg-Arg-Lys-Arg-Lys-Gly-Ser-Phe-Phe-Tyr-Gly-Gly-OH involves their interaction with specific molecular targets . These targets can include receptors, enzymes, and other proteins. The peptide can modulate the activity of these targets, leading to various biological effects. For example, it may bind to a receptor and activate a signaling pathway, resulting in a cellular response.

Comparison with Similar Compounds

Similar Compounds

    H-Ala-Arg-Arg-Lys-Arg-Lys-Gly-Ser-Phe-Phe-Tyr-Gly-Gly-OH: can be compared with other peptides like and .

Uniqueness

The uniqueness of this compound lies in its specific amino acid sequence, which determines its structure and function. This sequence can confer unique binding properties, stability, and biological activity, making it valuable for specific research and therapeutic applications.

Properties

Molecular Formula

C69H108N24O16

Molecular Weight

1529.7 g/mol

IUPAC Name

2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C69H108N24O16/c1-40(72)57(100)86-47(21-12-30-79-67(73)74)61(104)90-49(23-14-32-81-69(77)78)63(106)88-46(20-9-11-29-71)60(103)89-48(22-13-31-80-68(75)76)62(105)87-45(19-8-10-28-70)58(101)84-37-55(97)85-53(39-94)66(109)93-52(34-42-17-6-3-7-18-42)65(108)92-51(33-41-15-4-2-5-16-41)64(107)91-50(35-43-24-26-44(95)27-25-43)59(102)83-36-54(96)82-38-56(98)99/h2-7,15-18,24-27,40,45-53,94-95H,8-14,19-23,28-39,70-72H2,1H3,(H,82,96)(H,83,102)(H,84,101)(H,85,97)(H,86,100)(H,87,105)(H,88,106)(H,89,103)(H,90,104)(H,91,107)(H,92,108)(H,93,109)(H,98,99)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81)/t40-,45-,46-,47-,48-,49-,50-,51-,52-,53-/m0/s1

InChI Key

BFOXZTNYSATGMU-HVWPAQFISA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)NCC(=O)O)N

Canonical SMILES

CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NCC(=O)O)N

Origin of Product

United States

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